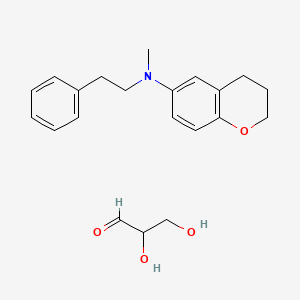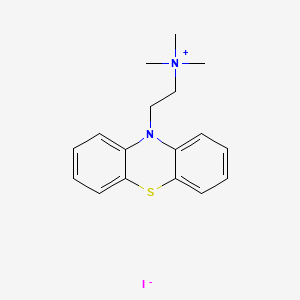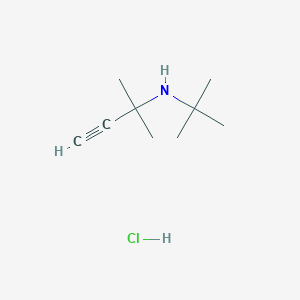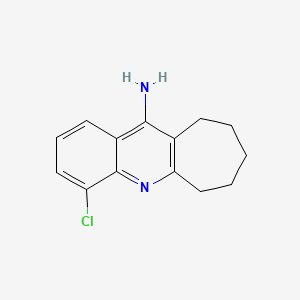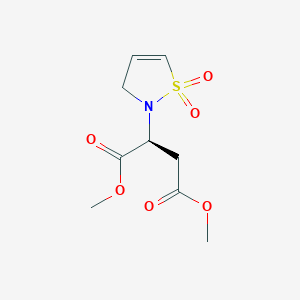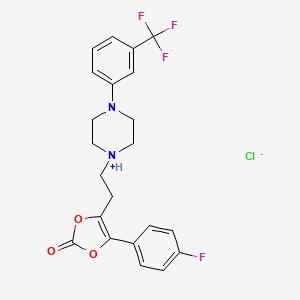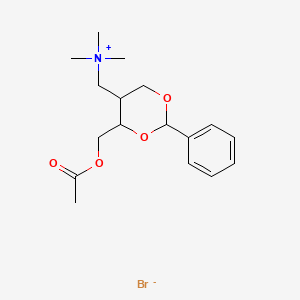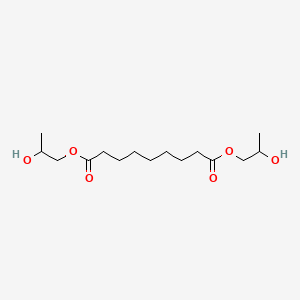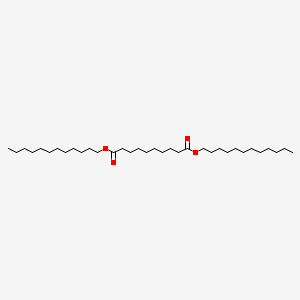
Didodecyl sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl sebacate is an organic compound with the chemical formula C₃₄H₆₆O₄. It is a diester derived from sebacic acid and dodecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of plastics and synthetic rubbers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecyl sebacate is synthesized through the esterification of sebacic acid with dodecanol. The reaction typically involves heating sebacic acid and dodecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Sebacic acid and dodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide.
Transesterification: Another alcohol and a catalyst, such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Sebacic acid and dodecanol.
Transesterification: A new ester and the original alcohol (dodecanol).
Applications De Recherche Scientifique
Mécanisme D'action
Didodecyl sebacate acts primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and elasticity of the material. This mechanism involves the interaction of the ester groups with the polymer chains, which disrupts the crystalline structure and enhances the material’s flexibility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer with similar properties but different molecular weight and chain length.
Dibutyl sebacate: A dibutyl ester of sebacic acid, used in similar applications but with different physical properties.
Uniqueness
Didodecyl sebacate is unique due to its longer alkyl chains, which provide superior flexibility and low-temperature performance compared to shorter-chain esters like dibutyl sebacate. Its high molecular weight also contributes to its lower volatility and better resistance to extraction by water and other solvents .
Propriétés
Numéro CAS |
2432-88-4 |
|---|---|
Formule moléculaire |
C34H66O4 |
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
didodecyl decanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
HIKZOIYUQFYFBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


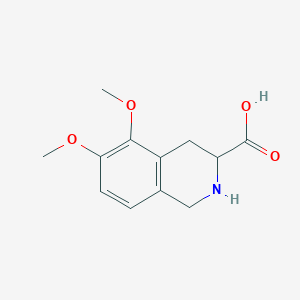
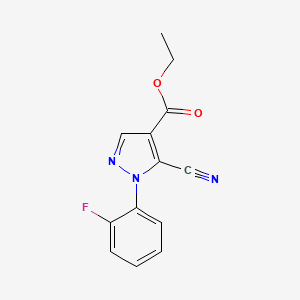
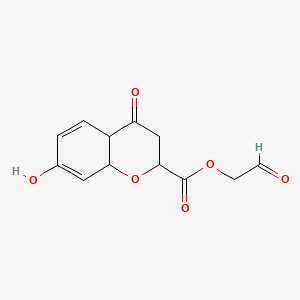
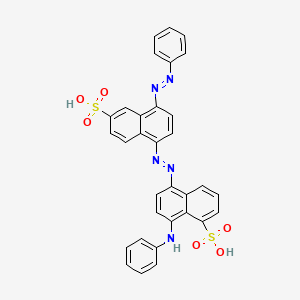
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
